molecular formula C14H25NO10 B11776256 Fuc(b1-3)a-GlcNAc

Fuc(b1-3)a-GlcNAc

Cat. No.: B11776256
M. Wt: 367.35 g/mol
InChI Key: TUXVLTYUDHJDAL-BGWULCETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fuc(α1-3)GlcNAc refers to a disaccharide motif where α-L-fucose (Fuc) is linked via an α1-3 glycosidic bond to N-acetylglucosamine (GlcNAc). This structure is often embedded within larger glycan chains, such as Fuc(α1-3)Gal(β1-4)GlcNAc (Lewis X) or Fuc(α1-3)GalNAc(β1-4)GlcNAc, and plays critical roles in biological recognition processes. For example:

  • In hepatocellular carcinoma (HCC), Fuc(α1-3)Gal(β1-4)GlcNAc is overexpressed in saliva and serves as a biomarker detectable via lectin-based assays .
  • In Schistosoma mansoni, Fuc(α1-3)GalNAc-terminated glycosphingolipids mediate host-parasite interactions and immune evasion .
  • This motif is also a component of sialyl Lewis x (sLeˣ), a ligand for selectins involved in leukocyte trafficking .

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13-,14+/m0/s1

InChI Key

TUXVLTYUDHJDAL-BGWULCETSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Plays a role in studying cell-cell interactions and signaling pathways.

    Medicine: Investigated for its potential in developing therapeutic agents for bacterial and viral infections.

    Industry: Utilized in the production of glycosylated compounds for various applications.

Mechanism of Action

The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific receptors on the cell surface. These interactions can trigger signaling pathways that regulate various cellular processes. The molecular targets often include lectins and other carbohydrate-binding proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Glycans

Fuc(α1-3)GlcNAc vs. Lewis X/A and H-Type Glycans

The table below summarizes key structural and functional differences:

Compound Structure Biological Role Associated Diseases/Organisms Detection Methods References
Fuc(α1-3)GlcNAc Terminal or internal Fuc(α1-3)GlcNAc Cancer biomarker, pathogen recognition HCC, Schistosoma mansoni Lectin chips, MALDI-TOF/TOF-MS
Lewis X (Galβ1-4[Fucα1-3]GlcNAc) Galβ1-4GlcNAc with Fuc(α1-3) branch Stem cell markers, immune modulation Embryonic development, chronic inflammation Flow cytometry, glycan arrays
Lewis A (Galβ1-3[Fucα1-4]GlcNAc) Galβ1-3GlcNAc with Fuc(α1-4) branch Gastrointestinal antigen, blood group system Gastric cancer, Helicobacter pylori Immunohistochemistry, LC-MS/MS
H-Type 2 (Fucα1-2Galβ1-4GlcNAc) Fucα1-2 linked to Galβ1-4GlcNAc Blood group O antigen, bacterial adhesion Blood typing, urinary tract infections Lectin blotting, glycosidase assays
Key Observations:
  • Linkage Specificity: The α1-3 fucosylation in Fuc(α1-3)GlcNAc distinguishes it from Lewis A (α1-4) and H-type (α1-2) fucosylation.
  • Pathological Relevance : Fuc(α1-3)GlcNAc-containing glycans are upregulated in HCC, while Lewis X/A are associated with metastatic cancers and inflammatory diseases .
  • Analytical Challenges: Differentiation of isomers (e.g., Lewis X vs. Lewis A) requires advanced techniques like tandem MS or linkage-specific lectins (e.g., Lotus tetragonolobus lectin for α1-3 fucose) .

Comparison with Microbial Glycans

  • Neisseria meningitidis LPS : Contains GlcNAc(β1-3)Gal(β1-4)Glc-R, which binds DC-SIGN. Fucosylation (e.g., Gal(β1-4)[Fuc(α1-3)]GlcNAc) enhances immune evasion by mimicking host glycans .
  • Schistosoma mansoni : Expresses Fuc(α1-3)GalNAc(β1-4)GlcNAc, a variant that evades antibody recognition but triggers innate immune responses via C-type lectins .

Disease Biomarkers

  • HCC Diagnosis: Salivary Fuc(α1-3)GlcNAc levels show 98% specificity for HCC detection using lectin magnetic particle compounds (LMPCs) and MALDI-TOF-MS .
  • Inflammation : sLeˣ (containing Fuc(α1-3)GlcNAc) is elevated in Crohn’s disease and rheumatoid arthritis, making it a therapeutic target for anti-adhesion drugs .

Therapeutic Targeting

  • Fucosyltransferase Inhibitors : Blocking α1-3 fucosyltransferases (e.g., Fuc-TVII) reduces sLeˣ synthesis, impairing cancer metastasis .
  • Glycan-Based Vaccines : Synthetic Fuc(α1-3)GlcNAc analogs are being tested for anti-Schistosoma vaccines .

Analytical Techniques

Method Application Limitations
Lectin Microarrays High-throughput screening of fucosylated glycans Cross-reactivity with similar epitopes
MALDI-TOF-MS Structural elucidation of glycan isomers Requires derivatization (e.g., permethylation)
HPLC GlycoBase Quantitative profiling of N-/O-glycans Limited resolution for highly branched glycans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.